Pentadecanal

Catalog No.
S589164
CAS No.
2765-11-9
M.F
C15H30O
M. Wt
226.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentadecanal

CAS Number

2765-11-9

Product Name

Pentadecanal

IUPAC Name

pentadecanal

Molecular Formula

C15H30O

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3

InChI Key

XGQJZNCFDLXSIJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC=O

Synonyms

1-Pentadecanal; Pentadecaldehyde; n-Pentadecanal

Canonical SMILES

CCCCCCCCCCCCCCC=O

Pentadecanal is a long-chain fatty aldehyde with the chemical formula C₁₅H₃₀O and a molecular weight of approximately 226.3981 g/mol. It is classified under organic compounds known as fatty aldehydes, characterized by having a carbon chain of at least twelve carbon atoms. Specifically, pentadecanal consists of a fifteen-carbon chain with an aldehyde functional group at one end, denoted by its IUPAC name, pentadecanal . This compound is primarily derived from natural sources, including certain bacteria such as Pseudoalteromonas haloplanktis, which produces it as a secondary metabolite .

Biomarker and Signaling Molecule

  • Plants: Pentadecanal is found in various plant species, including tea leaves (Camellia sinensis) and rice (Oryza sativa) [, ]. It is believed to play a role in plant defense mechanisms, acting as a volatile organic compound (VOC) that attracts beneficial insects and repels herbivores [].
  • Microorganisms: Research suggests pentadecanal might be involved in communication and signaling within microbial communities. Studies have shown its presence in biofilms formed by certain bacteria, potentially influencing their structure and development [].

Potential Therapeutic Applications

  • Anti-biofilm activity: Recent studies have explored the potential of pentadecanal and its derivatives as anti-biofilm agents. These molecules have shown promising results in inhibiting the formation and growth of biofilms formed by pathogenic bacteria [].
  • Other potential applications: While research is still ongoing, pentadecanal's properties are being investigated for various therapeutic applications, including potential roles in wound healing and antimicrobial therapy [].

Environmental Monitoring and Research

  • Air quality marker: Pentadecanal is one of the VOCs emitted by various sources, including plants and certain industrial processes. Its presence in the atmosphere can be indicative of specific environmental conditions and is sometimes used as a marker for air quality monitoring [].
, including:

  • Oxidation: Pentadecanal can be oxidized to form pentadecanoic acid.
  • Reduction: It can be reduced to form pentadecanol, a corresponding primary alcohol.
  • Condensation Reactions: The aldehyde can participate in condensation reactions with alcohols to form acetals or hemiacetals.
  • Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, leading to the formation of hydrates or other derivatives .

Pentadecanal exhibits notable biological activities, particularly its antimicrobial properties. Research indicates that it has the potential to inhibit the growth of certain pathogenic bacteria, such as Listeria monocytogenes and Staphylococcus epidermidis, making it a candidate for natural antimicrobial agents in food preservation . The minimum inhibitory concentration against Listeria monocytogenes has been reported at 0.6 mg/mL . Furthermore, pentadecanal has been shown to interfere with biofilm formation by disrupting quorum sensing in bacteria .

Pentadecanal can be synthesized through several methods:

  • Natural Extraction: It can be isolated from marine bacteria like Pseudoalteromonas haloplanktis.
  • Chemical Synthesis: Laboratory synthesis may involve the oxidation of pentadecanol or the reduction of pentadecanoic acid. Additionally, it can be produced via the Fischer-Tropsch synthesis process from syngas .
  • Fatty Acid Derivatives: It can also be synthesized from fatty acids through various chemical transformations, such as decarboxylation followed by oxidation .

Pentadecanal has several applications across different fields:

  • Food Industry: Its antimicrobial properties make it suitable for use as a natural preservative to enhance food safety and extend shelf life .
  • Cosmetics: Due to its fatty nature and potential skin benefits, it may be utilized in cosmetic formulations.
  • Pharmaceuticals: Its bioactivity suggests potential uses in developing new antimicrobial agents .
  • Flavoring Agent: As a volatile compound, it may also serve as a flavoring agent in food products .

Studies exploring the interactions of pentadecanal with biological systems have highlighted its role in inhibiting bacterial growth and biofilm formation. Notably, it has been shown to disrupt quorum sensing mechanisms in bacteria, which are critical for biofilm development and pathogenicity . This interaction suggests that pentadecanal could serve as an effective agent in controlling bacterial populations in various environments.

Pentadecanal shares structural characteristics with other long-chain fatty aldehydes. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
TridecanalC₁₃H₂₈OShorter carbon chain; less potent antimicrobial activity.
TetradecanalC₁₄H₃₀OSimilar structure but shorter chain; used in flavoring.
HexadecanalC₁₆H₃₂OLonger chain; exhibits different biological activities.

Uniqueness of Pentadecanal

Pentadecanal is unique due to its specific length and structure, which confer distinct biological activities not fully shared by other similar compounds. Its ability to inhibit pathogenic bacteria effectively while also interfering with biofilm formation sets it apart from shorter-chain aldehydes like tridecanal and tetradecanal. Additionally, its natural derivation from extremophilic microorganisms adds to its appeal as a sustainable antimicrobial agent .

The study of pentadecanal spans over a century, marked by incremental discoveries that laid the groundwork for modern applications.

Early Synthesis and Characterization (1905–1950)

Initial investigations focused on isolating and characterizing pentadecanal’s physical properties. In 1905, Le Sueur reported its synthesis via oxidation of pentadecanol, determining a melting point of 24.5°C and boiling range of 260–300°C . Landa’s 1925 work expanded on its synthesis routes, notably through homologation of propargylic alcohols, which became a foundational method for aldehyde production . Mid-20th-century studies, such as Prostenik et al. (1962), refined its thermodynamic profile, confirming a boiling point of 559.15 K (285.1°C) and solidifying its place in organic chemistry handbooks .

Late 20th-Century Advances

The 1980s–1990s saw pentadecanal employed as a building block in complex syntheses. For instance, its role in the stereodivergent synthesis of jaspine B, a cytotoxic marine natural product, highlighted its utility in constructing tetrahydrofuran rings via gold-catalyzed cyclizations . Concurrently, physicochemical databases like NIST WebBook standardized its properties, enabling reproducible applications in industrial settings .

Current Scientific Significance and Research Landscape

Contemporary research leverages pentadecanal’s bifunctional reactivity (aldehyde and alkyl chain) for diverse applications.

Biochemical and Antimicrobial Applications

Pentadecanal’s anti-biofilm activity against Staphylococcus epidermidis,
discovered in the Antarctic bacterium Pseudoalteromonas haloplanktis TAC125, revolutionized biofilm inhibition strategies. It disrupts quorum sensing by mimicking autoinducer AI-2 signals, reducing biofilm biomass by 60–80% at sub-inhibitory concentrations (0.6 mg/mL) . Structural analogs, such as pentadecanoic acid, enhance antibiotic efficacy; combining pentadecanal with vancomycin reduces S. epidermidis viability by 90% compared to monotherapy .

Materials Science and Catalysis

In organic synthesis, pentadecanal serves as a substrate for asymmetric additions. For example, lithiated alkoxyallenes react with pentadecanal to yield enantiopure dihydrofurans, critical for pharmaceutical intermediates . Its long alkyl chain also stabilizes micelles in surfactant formulations, improving detergent efficiency .

Analytical Chemistry Innovations

A 2021 breakthrough enabled precise measurement of sphingosine-1-phosphate lyase (S1PL) activity using pentadecanal derivatives. By derivatizing pentadecanal with 5,5-dimethylcyclohexanedione, researchers achieved nanomolar detection limits via HPLC-fluorescence, facilitating metabolic disorder diagnostics .

Emerging Research Trajectories and Interdisciplinary Applications

Pentadecanal’s versatility drives innovation in three cutting-edge domains:

Green Chemistry and Sustainable Synthesis

Recent efforts focus on enzymatic production of pentadecanal using lipoxygenases, reducing reliance on harsh oxidants. A 2025 pilot study achieved 85% yield via biocatalytic oxidation of pentadecanol, aligning with circular economy principles .

Microbial Interaction Networks

Advanced Material Development

Functionalizing pentadecanal’s aldehyde group with polymers enhances material properties. A 2024 study reported pentadecanal-grafted polyurethanes with 40% improved hydrophobicity, promising for water-resistant coatings .

Data Tables

Table 1: Physicochemical Properties of Pentadecanal

PropertyValueSource
Molecular FormulaC₁₅H₃₀O
Molecular Weight226.40 g/mol
Boiling Point260–300°C
Melting Point24.5–25°C
Density0.827 g/cm³

Table 2: Key Research Milestones

YearDiscoverySignificanceSource
1905First synthesis via pentadecanol oxidationEstablished basic synthesis protocol
2017Anti-biofilm activity against S. epidermidisOpened avenues for antimicrobial coatings
2021S1PL activity assay using pentadecanal derivativesAdvanced metabolic disorder diagnostics
2024Biocatalytic production with 85% yieldEnabled sustainable manufacturing

Physical Description

Liquid
Solid

XLogP3

6.5

Melting Point

24.5 °C
Mp 24-25 °
24-25°C

UNII

PXR39QX5Q7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

2765-11-9

Wikipedia

Pentadecanal

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

Pentadecanal: ACTIVE

Dates

Modify: 2023-08-15

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